molecular formula C5H6BrN3O2 B2644924 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1798731-93-7

2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B2644924
CAS RN: 1798731-93-7
M. Wt: 220.026
InChI Key: SQZWPZSDVLABIO-UHFFFAOYSA-N
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Description

“2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” is a compound with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid”, has been reported in various studies . These compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This structure allows it to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” and similar compounds have been studied . For instance, bromo-1,2,4-triazoles, which include this compound, have been found to exist in different tautomeric forms .

Future Directions

The future research directions for “2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicine, particularly in cancer treatment . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPZSDVLABIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

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